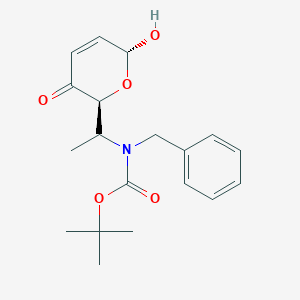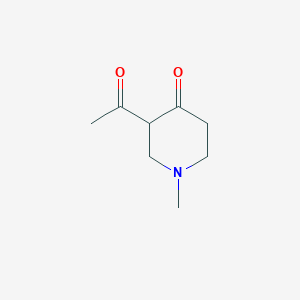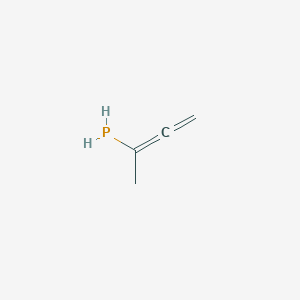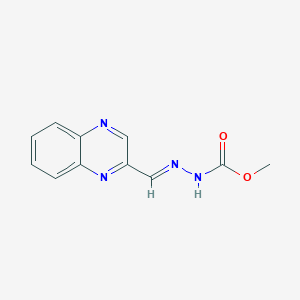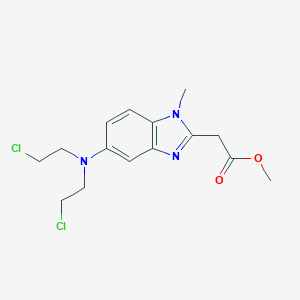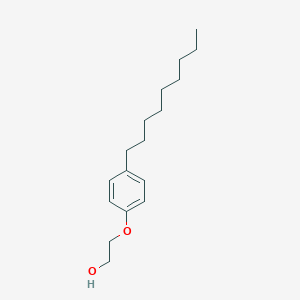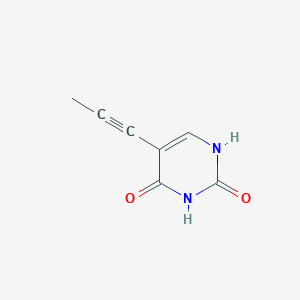
2-(Ethenyloxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)benzene-1-sulfonamide, also known as EBS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase enzymes. EBS has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
2-(Ethenyloxy)benzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the amount of bicarbonate available for buffering acid, resulting in a decrease in pH. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to be a competitive inhibitor of carbonic anhydrase enzymes, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical And Physiological Effects
2-(Ethenyloxy)benzene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2-(Ethenyloxy)benzene-1-sulfonamide has also been found to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential as a treatment for neurological disorders.
Advantages And Limitations For Lab Experiments
2-(Ethenyloxy)benzene-1-sulfonamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase enzymes in vitro and in vivo, its low toxicity, and its relatively low cost. However, 2-(Ethenyloxy)benzene-1-sulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(Ethenyloxy)benzene-1-sulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(Ethenyloxy)benzene-1-sulfonamide. Another area of research is the development of new applications for 2-(Ethenyloxy)benzene-1-sulfonamide, such as its use as a neuroprotective agent. Finally, there is a need for further research on the potential off-target effects of 2-(Ethenyloxy)benzene-1-sulfonamide and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(Ethenyloxy)benzene-1-sulfonamide is a valuable tool in scientific research for its ability to inhibit carbonic anhydrase enzymes. 2-(Ethenyloxy)benzene-1-sulfonamide has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. While 2-(Ethenyloxy)benzene-1-sulfonamide has some limitations, its advantages make it a valuable tool for the study of carbonic anhydrase enzymes and their role in disease.
Synthesis Methods
2-(Ethenyloxy)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 2-aminophenol with ethylene oxide and then with sulfuryl chloride, or the reaction of 2-hydroxybenzenesulfonamide with acrylonitrile and then with hydrogen peroxide. The yield of 2-(Ethenyloxy)benzene-1-sulfonamide synthesis varies depending on the method used, with some methods yielding up to 90% purity.
Scientific Research Applications
2-(Ethenyloxy)benzene-1-sulfonamide has been widely used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are essential for the regulation of acid-base balance in the body and have been implicated in a range of diseases, including glaucoma, epilepsy, and cancer. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit carbonic anhydrase enzymes in vitro and in vivo, making it a valuable tool in the study of these enzymes and their role in disease.
properties
CAS RN |
138681-70-6 |
|---|---|
Product Name |
2-(Ethenyloxy)benzene-1-sulfonamide |
Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-ethenoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI Key |
DLFYOEBREKLKFD-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
Canonical SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
synonyms |
Benzenesulfonamide, 2-(ethenyloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
